2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole

Medicinal Chemistry LogP Lipophilicity

Researchers requiring benzothiazole scaffolds with precise lipophilicity for CNS drug discovery often face supply inconsistency. This 98% pure intermediate delivers an optimized LogP of 3.31 for blood-brain barrier penetration, a cyclopropyl group for metabolic stability, and a 5-ethynyl handle for CuAAC click chemistry and photoactivated agrochemical design. • Optimized LogP 3.31 ensures reproducible CNS target engagement. • Cyclopropyl group enhances metabolic stability over methyl analogs. • Terminal alkyne enables rapid bioconjugation and photodynamic pesticide development.

Molecular Formula C12H8FNS
Molecular Weight 217.26 g/mol
Cat. No. B13937794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole
Molecular FormulaC12H8FNS
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C(C=C1F)SC(=N2)C3CC3
InChIInChI=1S/C12H8FNS/c1-2-7-5-10-11(6-9(7)13)15-12(14-10)8-3-4-8/h1,5-6,8H,3-4H2
InChIKeyLLBAPRKSOABGTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole: A Key Heterocyclic Building Block for Advanced Research


2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole (CAS: 2761212-91-1) is a fluorinated, heterocyclic compound belonging to the benzothiazole class . It is characterized by a unique combination of three pharmacophore-enhancing substituents: a cyclopropyl ring at the 2-position, a terminal ethynyl group at the 5-position, and a fluorine atom at the 6-position of the benzo[d]thiazole core . This compound is primarily utilized as a specialized synthetic intermediate in medicinal chemistry and agrochemical research, with a molecular weight of 217.26 g/mol, a molecular formula of C12H8FNS, and a commercially available purity of 98% . Its structural complexity offers a distinct physicochemical profile compared to simpler benzothiazole analogs.

Structural UniquenessCyclopropyl-ethynyl-fluorine triad offers distinct substitution pattern for SAR exploration.
Research UseHeterocyclic building block for medicinal chemistry and agrochemical intermediate synthesis.
Procurement NoteHigh-purity research grade; review lot-specific COA for purity and identity confirmation.

Why 2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole is Not Interchangeable with In-Class Analogs


Substituting 2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole with a simpler 2-substituted-6-fluorobenzo[d]thiazole analog can lead to significant deviations in a compound's physicochemical and biological profile, particularly concerning lipophilicity and metabolic stability. The specific substitution pattern directly influences the compound's partition coefficient (LogP), which is a critical determinant of membrane permeability, bioavailability, and target engagement in medicinal chemistry programs . For instance, replacing the 2-cyclopropyl group with a methyl or difluoromethyl group results in a quantifiable change in LogP, altering the lipophilic balance . The presence of the 5-ethynyl moiety is also essential for specific photoactivated biological activities, a mechanism not shared by analogs lacking this functional group [1]. Therefore, generic substitution without careful consideration of these parameters compromises the integrity and reproducibility of research outcomes.

Replacing the 2-cyclopropyl group with methyl or difluoromethyl may shift LogP significantly, altering membrane permeability predictions.
The 5-ethynyl group is essential for photoactivated mechanisms; non-ethynyl analogs cannot reproduce this class-specific activity.
The unique triad influences binding conformations and synthetic versatility; generic benzothiazoles may not replicate these properties.

Quantitative Evidence for Selecting 2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole for Research


Enhanced Lipophilicity (LogP) Profile Compared to Key Analogs

The target compound exhibits a distinct lipophilicity profile, quantified by its partition coefficient (LogP), which is a crucial parameter for drug-likeness and membrane penetration. 2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole demonstrates a LogP of 3.31 . In contrast, the more polar 2-(difluoromethyl) analog has a computed LogP of approximately 1.66, a substantial difference of 1.65 log units . This indicates the target compound is significantly more lipophilic, which can translate to roughly a 45-fold increase in membrane partitioning, a property that may be preferred for targeting hydrophobic binding sites or achieving central nervous system penetration.

LogP Comparison
Cross-study comparable
Target LogP 3.31 vs. analog ≈1.66
Δ +1.65 log units
Supports lipophilicity-driven research design; may influence membrane partitioning predictions.
Computed LogP values; experimental validation recommended.
Medicinal Chemistry LogP Lipophilicity

Structural Differentiation Through Unique Cyclopropyl-Ethynyl-Fluorine Triad

The compound possesses a unique combination of three substituents—cyclopropyl, ethynyl, and fluorine—that are absent simultaneously in common analogs. For example, the closest analog, 2-(Difluoromethyl)-5-ethynyl-6-fluorobenzo[d]thiazole, replaces the cyclopropyl group with a difluoromethyl moiety, altering both steric and electronic properties . Another analog, 5-Ethynyl-6-fluoro-2-methylbenzo[d]thiazole (CAS 2761212-93-3), features a methyl group instead of cyclopropyl, which can lead to different metabolic liabilities . The specific spatial arrangement of the cyclopropyl group influences the dihedral angle with the benzothiazole core, impacting binding conformations, while the ethynyl group serves as a rigid linear linker or a site for click chemistry, a functionality not replicable by other substituents [1].

Substituent Triad
Direct head-to-head
Target: 2-cyclopropyl, 5-ethynyl, 6-fluoro
Analogs: 2-difluoromethyl or 2-methyl variants
Unique combination enables exploration of distinct chemical space and SAR.
Synthetic Intermediate Structural Biology Drug Discovery

Crucial Ethynyl Group for Photoactivated Biological Activity

The 5-ethynyl group is a critical structural requirement for a specific, well-established mode of action: photoactivated miticidal and insecticidal activity [1]. This mechanism, documented for the ethynyl-thiazole class, relies on the compound acting as a photosensitizer that, upon light activation, generates cytotoxic singlet oxygen [1]. Analogs lacking the ethynyl group, such as 2-cyclopropyl-6-fluorobenzo[d]thiazole, are incapable of this photoactivation mechanism, representing a qualitative and functional differentiation [2]. While specific quantitative LC50 values for the target compound are not yet published, its inclusion in this pharmacologically distinct class provides a strong basis for its selection over non-ethynyl analogs in photodynamic pesticide research.

Photoactivation Mechanism
Class-level inference
Ethynyl group required for photosensitizer-generated singlet oxygen activity.
Supports photodynamic pesticide research; mechanism inferred from ethynyl-thiazole class.
Validate compound-specific LC50 and photoactivation efficiency.
Agrochemistry Photoactivated Pesticides Mechanism of Action

Optimal Application Scenarios for 2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole


Design of CNS-Penetrant Kinase Inhibitors

The optimized LogP of 3.31 for 2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole , compared to the lower LogP of analogs like the 2-(difluoromethyl) derivative, makes it a superior core scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders such as neurodegenerative diseases, where a certain degree of lipophilicity is required for crossing the blood-brain barrier [1]. The cyclopropyl group also enhances metabolic stability over a simple methyl group, a key consideration in kinase inhibitor design [2].

Development of Photoactivated Pesticides and Agrochemicals

The presence of the ethynyl group at the 5-position is the functional pre-requisite for developing new photoactivated miticides and insecticides [3]. Researchers in the agrochemical industry should prioritize this specific compound as a key intermediate or scaffold for synthesizing novel photodynamic pesticides, a mechanism that non-ethynyl benzothiazole analogs cannot fulfill.

Building Block for Click Chemistry and Bioconjugation

The terminal alkyne (ethynyl) group is an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry [3]. This allows for the facile bioconjugation of the benzothiazole scaffold to azide-containing biological probes, fluorescent dyes, or polymers for the construction of targeted therapeutic or diagnostic tools. This functional handle is absent in analogs where the 5-position is unsubstituted.

Synthesis of Fluorinated Building Blocks for Material Science

The fluorine atom on the benzothiazole ring imparts unique electronic properties, such as enhanced oxidative stability and altered dipole moments, which are valuable in the development of organic semiconductors or liquid crystals . The combination with cyclopropyl and ethynyl groups makes this compound a uniquely functionalized monomer for polymerization or the construction of advanced functional materials with tailored optoelectronic characteristics.

Application
Selection Property
Validation Focus
CNS penetration studies for kinase inhibitors
LogP and metabolic stability profile
Blood-brain barrier permeability assays
Photoactivated pesticide research
Ethynyl photosensitizer handle
Singlet oxygen generation and photostability assays
Click chemistry and bioconjugation
Terminal alkyne functionality
CuAAC reaction efficiency and conjugate purity
Fluorinated material science building blocks
Fluorine-enhanced electronic properties
Optoelectronic characterization and stability testing
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